2-[2-(Trifluoromethyl)phenyl]piperidine
Overview
Description
2-[2-(Trifluoromethyl)phenyl]piperidine is a useful research compound. Its molecular formula is C12H14F3N and its molecular weight is 229.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurogenic Plasma Extravasation Inhibition
A novel piperidine ether-based tachykinin NK1 receptor antagonist, L-733,060, with a trifluoromethylphenyl component, has shown promising results in inhibiting neurogenic plasma extravasation in rats. This effect was achieved without causing adverse cardiovascular effects, highlighting its potential in treating neurogenic inflammation (Seabrook et al., 1996).
Structural Characterization in Drug Synthesis
A study on 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in benzothiazinone synthesis, is significant for understanding the structural aspects of new anti-tuberculosis drug candidates. This research highlights the role of trifluoromethylphenyl piperidine derivatives in drug synthesis and characterization (Eckhardt et al., 2020).
Serotonin Uptake Inhibition
A synthesized analog of fluoxetine, 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, demonstrated increased activity as a serotonin uptake inhibitor. This showcases the compound's potential in developing antidepressants (Corey et al., 1993).
Soluble Epoxide Hydrolase Inhibition
The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides, which include a trifluoromethylphenyl component, as inhibitors of soluble epoxide hydrolase, suggests their use in investigating various disease models. This research highlights the compound's utility in studying diseases linked to soluble epoxide hydrolase (Thalji et al., 2013).
Antifungal Activity
Triazole derivatives with piperidine side chains, including those with trifluoromethylphenyl components, have been shown to exhibit improved antifungal activities compared to traditional azole drugs. This has implications for developing more effective antifungal agents (Yu et al., 2014).
Anti-Tuberculosis Activity
Piperidinol analogs containing trifluoromethylphenyl groups have demonstrated significant anti-tuberculosis activity. However, the observation of side effects in vivo suggests the need for further research to enhance their safety profile for potential therapeutic use (Sun et al., 2009).
Solid-Phase Synthesis Applications
Research on solid-phase synthesis using N-acyliminium ion chemistry, which involves functionalized piperidines, underlines the significance of piperidine derivatives in synthesizing bioactive compounds and drug-like molecules. This has wide implications in medicinal chemistry (Veerman et al., 2002).
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11/h1-2,5-6,11,16H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFXQOYIVFTLFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391990 | |
Record name | 2-[2-(trifluoromethyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526182-94-5 | |
Record name | 2-[2-(trifluoromethyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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